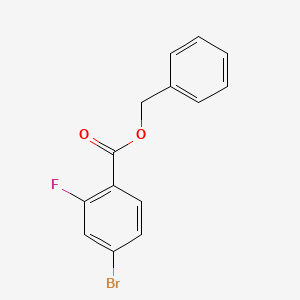

4-Bromo-2-fluoro-benzoic acid benzyl ester

Descripción

Structural Significance of 4-Bromo-2-fluoro-benzoic Acid Benzyl (B1604629) Ester in Organic Chemistry

The compound 4-Bromo-2-fluoro-benzoic acid benzyl ester is a strategically designed synthetic intermediate. Its chemical architecture combines three key features: a brominated and fluorinated phenyl ring, and a benzyl ester moiety. Each component imparts specific reactivity and utility to the molecule.

The benzyl ester serves as a common protecting group for the carboxylic acid. libretexts.org This protection is crucial as it allows for chemical reactions to be performed on the aromatic ring without interference from the acidic proton or the nucleophilicity of the carboxylate. The benzyl group is particularly useful because it can be selectively removed under mild conditions through hydrogenolysis (catalytic hydrogenation), a process that typically does not affect other functional groups like aryl halides. organic-chemistry.orgorganic-chemistry.org

The bromine atom at the 4-position is a key reactive site. It readily participates in a wide array of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. guidechem.com These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, enabling the connection of the benzoyl unit to other molecular fragments.

The fluorine atom at the 2-position influences the electronic properties of the benzene (B151609) ring and can affect the reactivity of the nearby bromine atom. Its presence is significant in the synthesis of many modern pharmaceuticals, where fluorine substitution is used to modulate properties like metabolic stability and binding affinity.

The parent compound, 4-Bromo-2-fluorobenzoic acid, is a known intermediate in the synthesis of significant pharmaceutical agents, including enzalutamide (B1683756) and venetoclax (B612062). guidechem.comhsppharma.com In these multi-step syntheses, the carboxylic acid is often converted to an ester (such as a methyl, tert-butyl, or benzyl ester) to facilitate subsequent reactions. guidechem.com For instance, the synthesis of a venetoclax intermediate involves the esterification of 4-Bromo-2-fluorobenzoic acid to its tert-butyl ester, followed by a substitution reaction. guidechem.com This highlights the general strategy for which the benzyl ester of this acid is also ideally suited: protection of the acid, modification at the halogenated ring, and subsequent deprotection.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrFO2 |

| Molecular Weight | 219.01 g/mol |

| Appearance | White to light yellow crystal powder |

| Melting Point | 208-215 °C |

| Boiling Point | 289.4 °C at 760 mmHg |

| Density | 1.789 g/cm³ |

| Property | Value |

|---|---|

| Molecular Formula | C14H10BrFO2 |

| Molecular Weight | 309.13 g/mol |

| CAS Number | 1427430-13-8 |

Data sourced from PubChem and other chemical suppliers. hsppharma.comnih.govchemicalbook.comsigmaaldrich.com

Contextual Importance of Aryl Halide and Benzoic Acid Ester Moieties in Research

Aryl halides and benzoic acid esters are two of the most ubiquitous and important structural motifs in chemical research, particularly in medicinal chemistry and materials science.

Aryl Halides are organic compounds containing a halogen atom directly bonded to an aromatic ring. Their importance stems primarily from their utility in cross-coupling reactions. nih.gov The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry, transformed the ability of chemists to synthesize complex molecules. acs.org Aryl halides (particularly bromides and iodides) serve as versatile electrophilic partners in these reactions, allowing for the precise and efficient construction of biaryl structures and other complex architectures found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. acs.orgrsc.org

Benzoic Acid and its Esters are fundamental building blocks in the chemical and pharmaceutical industries. annexechem.comwikipedia.org The benzoic acid framework is found in a vast number of biologically active compounds and serves as a precursor for many drugs. youtube.comchemicalbook.com Benzoic acid esters, known as benzoates, are widely used as preservatives in food, cosmetics, and medicines due to their antimicrobial properties. biosynth.comwikipedia.org In drug design, the ester functionality is often employed in prodrug strategies to mask the polarity of a carboxylic acid, thereby improving oral absorption and bioavailability. chemicalbook.com Furthermore, the aromatic ring and the carbonyl group of the ester can engage in crucial binding interactions (such as π-stacking and hydrogen bonding) with biological targets like enzymes and receptors. chemicalbook.com

The combination of these two moieties in a single molecule, as seen in 4-Bromo-2-fluoro-benzoic acid benzyl ester, creates a highly valuable and versatile tool for the synthesis of complex, high-value chemical entities.

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 4-bromo-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXNSDOLYAYGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Fluoro Benzoic Acid Benzyl Ester and Key Precursors

Synthetic Approaches to 4-Bromo-2-fluorobenzoic Acid

The synthesis of 4-bromo-2-fluorobenzoic acid is a critical first stage, for which several effective routes have been developed. These methods primarily include the oxidation of appropriately substituted toluenes, direct halogenation of benzoic acid precursors, and the transformation of amino-substituted derivatives.

Oxidative Routes from Substituted Toluenes

A prevalent strategy for the formation of 4-bromo-2-fluorobenzoic acid involves the oxidation of the methyl group of a substituted toluene (B28343). This approach is advantageous as it utilizes readily available starting materials.

One documented method starts from 2-fluoro-4-bromotoluene. guidechem.comchemicalbook.com The oxidation of the methyl group can be achieved using a catalytic system in the presence of oxygen. A typical procedure involves dissolving 2-fluoro-4-bromotoluene in acetic acid with catalysts such as cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O) and an initiator like 2,2'-azobis(isobutyronitrile) (AIBN), along with sodium bromide. guidechem.comchemicalbook.com This mixture is then heated under oxygen pressure, leading to the formation of the carboxylic acid. This method is noted for its efficiency, with reported yields as high as 88%. guidechem.com

Another oxidative approach employs stronger oxidizing agents. For instance, 1-bromo-2-fluoro-4-methylbenzene can be oxidized using potassium permanganate (B83412) (KMnO₄). guidechem.com The reaction is typically carried out in a mixture of pyridine (B92270) and water at elevated temperatures. guidechem.com Following the reaction, the product is isolated by acidification of the aqueous solution, which precipitates the 4-bromo-2-fluorobenzoic acid. guidechem.com This classical method has demonstrated a yield of 73%. guidechem.com

A related oxidative synthesis starts from 4-bromo-2-fluorobenzaldehyde. guidechem.com The aldehyde is oxidized to the carboxylic acid using sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a scavenger for hypochlorous acid, such as hydrogen peroxide. This method provides a high yield of 82% without the need for extensive purification. guidechem.com

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 2-Fluoro-4-bromotoluene | O₂, Co(OAc)₂·4H₂O, AIBN, NaBr, HOAc | 88% | guidechem.com |

| 1-Bromo-2-fluoro-4-methylbenzene | KMnO₄, Pyridine/H₂O | 73% | guidechem.com |

| 4-Bromo-2-fluorobenzaldehyde | NaClO₂, H₂O₂, NaH₂PO₄ | 82% | guidechem.com |

Halogenation Strategies for Benzoic Acid Derivatives

Direct halogenation of a benzoic acid derivative is another fundamental approach. The synthesis of 4-bromo-2-fluorobenzoic acid can be achieved through the electrophilic bromination of 2-fluorobenzoic acid. In this reaction, the fluorine atom and the carboxylic acid group, both being deactivating but ortho-, para-directing groups (with the para-directing effect of the fluorine being dominant), guide the incoming bromine atom to the position para to the fluorine. Standard brominating agents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are typically used for such transformations.

Conversion of Amino-Substituted Benzoic Acid Esters to Halogenated Intermediates

A versatile method for introducing a halogen to an aromatic ring is through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This pathway can be adapted for the synthesis of 4-bromo-2-fluorobenzoic acid, starting from 4-amino-2-fluorobenzoic acid. chemimpex.combiosynth.comsigmaaldrich.com

The process begins with the diazotization of the amino group on 4-amino-2-fluorobenzoic acid. scirp.orgorganic-chemistry.orgscirp.org This is typically accomplished by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). scirp.orgorganic-chemistry.org The resulting diazonium salt is often unstable and is used immediately in the subsequent step.

In the final step, the diazonium salt solution is treated with a solution of copper(I) bromide (CuBr). wikipedia.org This facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom, yielding 4-bromo-2-fluorobenzoic acid. The Sandmeyer reaction is a reliable method for installing halides in specific positions on an aromatic ring that may be difficult to access through direct halogenation. wikipedia.org

Esterification Methods for Benzyl (B1604629) Ester Formation

Once 4-bromo-2-fluorobenzoic acid has been synthesized, the final step is its conversion to the benzyl ester. This can be accomplished through direct esterification or by activating the carboxylic acid.

Direct Esterification Techniques

Direct esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. To synthesize 4-bromo-2-fluoro-benzoic acid benzyl ester, 4-bromo-2-fluorobenzoic acid is reacted with benzyl alcohol.

This equilibrium-controlled reaction is typically driven to completion by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction. researchgate.net Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net More recently, other catalysts such as N-bromosuccinimide (NBS) have been shown to be effective for the direct esterification of various benzoic acids under mild conditions. nih.gov The general procedure involves heating the carboxylic acid, benzyl alcohol, and the catalyst, followed by an aqueous workup and purification to isolate the desired ester. nih.gov

Formation via Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides)

An alternative, often more rapid and irreversible, method for ester formation involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This two-step process begins with the synthesis of 4-bromo-2-fluorobenzoyl chloride.

4-bromo-2-fluorobenzoic acid can be converted to its corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). guidechem.comprepchem.comprepchem.com The reaction with thionyl chloride is particularly common, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. prepchem.com This reaction is typically performed by heating the mixture under reflux conditions. prepchem.com

The resulting 4-bromo-2-fluorobenzoyl chloride is a highly reactive intermediate. nih.gov It is then reacted with benzyl alcohol to form the target ester. This reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), which serves to neutralize the hydrogen chloride gas that is liberated during the reaction. This method generally proceeds quickly and with high yields at room temperature or with gentle heating.

| Method | Key Reagents | General Characteristics | Reference |

|---|---|---|---|

| Direct Esterification (Fischer) | Benzyl alcohol, Acid catalyst (e.g., H₂SO₄, TsOH, NBS) | Reversible reaction, often requires excess alcohol or water removal. | researchgate.netnih.gov |

| Via Acyl Chloride | 1. Thionyl chloride (SOCl₂) or PCl₅ 2. Benzyl alcohol, Base (e.g., pyridine) | Irreversible and often faster, proceeds through a highly reactive intermediate. | guidechem.comprepchem.com |

Ester Transfer Reactions Involving Aromatic Esters and Haloarenes

Ester transfer reactions have emerged as a novel and powerful strategy in organic synthesis for the formation of aromatic esters. This methodology circumvents the use of traditional reagents like acyl chlorides or the direct carbonylation of aryl halides with carbon monoxide. A significant advancement in this area is the development of transition-metal-catalyzed reactions that enable the direct transfer of an ester functional group from one aromatic scaffold to another, specifically to a haloarene.

Nickel-Catalyzed Ester Transfer

Detailed research has led to the development of a nickel-catalyzed ester transfer reaction between aryl halides and aromatic esters. chemrxiv.org This transformation allows for the exchange of an ester functional group to an aryl halide, providing a direct route to structurally diverse aromatic esters.

The reaction is predicated on a unique mechanism involving a nickel catalyst, which facilitates the cleavage of both a stable carbon-carbon bond in the aromatic ester and a carbon-halogen bond in the haloarene. researchgate.net The proposed catalytic cycle involves two key oxidative addition steps to a low-valent nickel species. A plausible mechanism suggests that the Ni(0) catalyst first cleaves the C–Br bond of the aryl bromide and the C–C bond of an aromatic ester (such as phenyl nicotinate), generating two distinct nickel intermediates. A subsequent transmetalation between these intermediates, followed by reductive elimination, yields the final ester product. chemrxiv.org A key to the success of this reaction was the utilization of a specific nickel/dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine (dcypt) catalyst system, which is capable of cleaving both required chemical bonds. researchgate.net

The scope of this reaction has been investigated with various substituted aryl bromides. Generally, electron-donating groups on the aryl bromide lead to moderate to good yields of the corresponding aromatic esters. The reaction conditions and yields for a selection of substrates are summarized in the table below, showcasing the research findings from studies using phenyl nicotinate (B505614) as the ester source.

Table 1: Nickel-Catalyzed Ester Transfer Reaction of Various Aryl Bromides

| Entry | Aryl Bromide (Haloarene) | Product | Yield (%) |

| 1 | p-Anisyl bromide | Phenyl 4-methoxybenzoate | 75 |

| 2 | m-Anisyl bromide | Phenyl 3-methoxybenzoate | 41 |

| 3 | p-Phenoxyphenyl bromide | Phenyl 4-phenoxybenzoate | 65 |

| 4 | 4-Bromo-1,1'-biphenyl | Phenyl [1,1'-biphenyl]-4-carboxylate | 55 |

| 5 | p-Tolyl bromide | Phenyl 4-methylbenzoate | 32 |

| 6 | 1-Bromonaphthalene | Phenyl 1-naphthoate | 68 |

Reaction Conditions: Aryl bromide (0.5 mmol), Phenyl nicotinate (1.0 mmol), Ni(cod)₂ (10 mol%), dcypt (20 mol%), K₃PO₄ (1.0 mmol), in toluene at 150 °C for 15 h.

While a direct synthesis of 4-Bromo-2-fluoro-benzoic acid benzyl ester using this specific ester transfer methodology has not been explicitly detailed in the literature, a conceptual synthetic pathway can be proposed. This hypothetical route would involve the reaction of a haloarene precursor, such as 1,4-dibromo-2-fluorobenzene, with a suitable benzyl ester transfer agent, for instance, benzyl nicotinate, under similar nickel-catalyzed conditions. The nickel catalyst would selectively activate the C–Br bond at the 4-position of the haloarene for the ester transfer, leading to the formation of the desired 4-Bromo-2-fluoro-benzoic acid benzyl ester. This approach highlights the potential of ester transfer reactions to be applied in the targeted synthesis of complex, functionalized aromatic esters.

Chemical Transformations and Reactivity of 4 Bromo 2 Fluoro Benzoic Acid Benzyl Ester

Reactivity of the Aryl Halide Moiety (Bromine and Fluorine)

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in 4-Bromo-2-fluoro-benzoic acid benzyl (B1604629) ester exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the C-Br bond is more susceptible to oxidative addition by late transition metals like palladium and nickel, making it the primary site for cross-coupling reactions under standard conditions. The C-F bond is significantly stronger and less reactive, typically requiring more forcing conditions or specialized catalytic systems for its activation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of C-C and C-N bond formation, offering mild conditions and broad functional group tolerance. For 4-Bromo-2-fluoro-benzoic acid benzyl ester, these reactions are expected to proceed selectively at the more labile C-Br bond.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which forges a new C-C bond between an organohalide and an organoboron compound, is a powerful tool for the synthesis of biaryl structures. While specific studies detailing the Suzuki-Miyaura coupling of 4-Bromo-2-fluoro-benzoic acid benzyl ester are not extensively documented in peer-reviewed literature, the reactivity of similar aryl bromides suggests that this transformation is highly feasible. The reaction would involve the palladium-catalyzed coupling of the C-Br bond with various aryl or vinyl boronic acids or their esters.

Based on established protocols for related substrates, a typical reaction would employ a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalytic species, and a base to facilitate the transmetalation step. The choice of ligand and base is crucial for achieving high yields.

Table 1: Postulated Conditions for Suzuki-Miyaura Coupling of Benzyl 4-bromo-2-fluorobenzoate

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar aryl bromide substrates. Specific experimental data for this compound is not available in the cited literature.

Buchwald-Hartwig Amination Analogues

The formation of C-N bonds via palladium-catalyzed cross-coupling, known as the Buchwald-Hartwig amination, is a key method for synthesizing arylamines. While this reaction typically targets the C-Br bond, patent literature reveals that the C-F bond of 4-Bromo-2-fluoro-benzoic acid benzyl ester can undergo nucleophilic aromatic substitution (SNAr) with amines under thermal conditions, a reaction analogous in outcome to a formal amination at the C-2 position. googleapis.comgoogle.comgoogle.com

In the synthesis of KIF18A inhibitors, 4-Bromo-2-fluoro-benzoic acid benzyl ester was reacted with 6-azaspiro[2.5]octane. The fluorine atom, activated by the electron-withdrawing benzoyl group, is displaced by the secondary amine. This reaction highlights the electrophilic nature of the C-F bond, making it susceptible to nucleophilic attack, particularly with the less sterically hindered fluorine atom being ortho to the activating ester group.

Table 2: Nucleophilic Aromatic Substitution of Benzyl 4-bromo-2-fluorobenzoate

| Amine | Base | Solvent | Temperature | Time | Product | Reference(s) |

|---|---|---|---|---|---|---|

| 6-Azaspiro[2.5]octane | DIPEA | DMSO | 90 °C | 16 h | Benzyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate | google.comgoogle.com |

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction, co-catalyzed by palladium and copper, would be expected to occur selectively at the C-Br bond of 4-Bromo-2-fluoro-benzoic acid benzyl ester to yield 4-alkynyl-2-fluorobenzoic acid benzyl esters. These products are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems.

A typical Sonogashira protocol involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also serves as the solvent. The reaction is generally carried out under inert atmosphere to prevent the oxidative homocoupling of the alkyne.

Table 3: Postulated Conditions for Sonogashira Coupling of Benzyl 4-bromo-2-fluorobenzoate

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | i-Pr₂NH | Toluene | 80 |

This table is illustrative and based on general knowledge of Sonogashira reactions on similar aryl bromide substrates. Specific experimental data for this compound is not available in the cited literature.

C-H Functionalization Strategies

Direct C-H functionalization is an emerging field in organic synthesis that offers an atom-economical alternative to traditional cross-coupling reactions. For 4-Bromo-2-fluoro-benzoic acid benzyl ester, C-H functionalization could potentially be directed to the positions ortho to the existing substituents. However, the current literature does not provide specific examples of C-H functionalization reactions performed on this particular substrate. The development of such strategies would require overcoming challenges related to regioselectivity and the inherent reactivity of the C-H bonds on the substituted benzene (B151609) ring.

Nickel-Catalyzed Cross-Coupling and Functionalization

Nickel catalysts have gained prominence as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysis can offer unique reactivity, sometimes enabling transformations that are challenging with palladium. In the context of 4-Bromo-2-fluoro-benzoic acid benzyl ester, nickel catalysts could be employed for similar cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, often proceeding under different conditions and with different ligand requirements.

A significant advantage of nickel is its demonstrated ability to activate traditionally unreactive C-F bonds. While the C-Br bond would likely remain the more reactive site under most conditions, specialized nickel-based catalytic systems, possibly involving specific ligands or additives, could potentially enable the selective functionalization of the C-F bond, providing an alternative synthetic route to that of the SNAr reaction. However, specific examples of nickel-catalyzed reactions on 4-Bromo-2-fluoro-benzoic acid benzyl ester are not currently available in the scientific literature.

Reactivity of the Benzyl Ester Functional Group

The benzyl ester group is a common protecting group for carboxylic acids and has its own characteristic reactivity, primarily centered around the cleavage of the ester bond.

The benzyl ester can be cleaved to regenerate the parent carboxylic acid and benzyl alcohol through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This process involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. Subsequent proton transfers lead to the collapse of the tetrahedral intermediate, releasing benzyl alcohol and the protonated carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses to form the carboxylate salt and benzyl alcohol. This process is irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.

Transesterification is a related process where an alcohol displaces the benzyl alcohol from the ester linkage. This reaction can also be catalyzed by acid or base and is an equilibrium process. Reacting the benzyl ester with a different alcohol (R'-OH) in the presence of a catalyst will lead to the formation of a new ester (4-bromo-2-fluorobenzoate ester of R') and benzyl alcohol.

Table 4: Reactions of the Benzyl Ester Functional Group

| Reaction Type | Reagents | Catalyst | Products |

|---|---|---|---|

| Hydrolytic Cleavage | Water (H₂O) | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 4-Bromo-2-fluorobenzoic acid + Benzyl alcohol |

| Transesterification | Alcohol (R'-OH) | Acid or Base | 4-Bromo-2-fluoro-benzoic acid R' ester + Benzyl alcohol |

Enolate Chemistry and Alpha-Arylation Reactions

While the ester group in 4-Bromo-2-fluoro-benzoic acid benzyl ester does not possess alpha-hydrogens on the benzoate (B1203000) side, precluding direct enolate formation at that position, the benzyl portion of the ester could theoretically be deprotonated under strong basic conditions to form an enolate or an enolate equivalent. However, the acidity of these benzylic protons is generally low, making this a less common reaction pathway.

A more relevant transformation in the context of modifying the structure alpha to a carbonyl group is the palladium-catalyzed α-arylation of esters. This reaction has become a powerful tool for the formation of carbon-carbon bonds. In a typical reaction, an ester enolate reacts with an aryl halide in the presence of a palladium catalyst. While specific studies on 4-Bromo-2-fluoro-benzoic acid benzyl ester are not prevalent, the principles of α-arylation can be applied. For instance, palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides has been reported, demonstrating the feasibility of such couplings with halogenated substrates. nih.govscilit.com

In a hypothetical α-arylation involving a related ester, the reaction would likely proceed via the formation of a palladium(II) species from the oxidative addition of an aryl halide to a palladium(0) catalyst. Subsequent reaction with an ester enolate, generated in situ, would lead to the desired α-aryl ester. The presence of the bromo and fluoro substituents on the benzyl ester could influence the electronic properties of the molecule, but the fundamental reactivity in such a coupling is expected to be retained.

A cobalt-catalyzed cross-coupling of α-bromo α-fluoro β-lactams with diarylzinc reagents has also been documented, and the substrate scope was extended to include α-bromo lactones and esters. nih.gov This suggests that transition metal-catalyzed reactions at positions alpha to a carbonyl can be achieved even in the presence of multiple halogen substituents.

Table 1: Examples of Transition Metal-Catalyzed α-Arylation of Carbonyl Compounds

| Carbonyl Compound | Arylating Agent | Catalyst | Product | Reference |

| α,α-Difluoroketones | Aryl bromides/chlorides | Palladium complex | α-Aryl-α,α-difluoroketones | nih.govscilit.com |

| α-Bromo α-fluoro β-lactams | Diarylzinc reagents | Cobalt chloride | C4-functionalized β-lactams | nih.gov |

| α-Fluoroketones | Aryl bromides/triflates | Palladium complexes | Enantioenriched α-aryl-α-fluoroketones | berkeley.edu |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of esters with organometallic reagents, particularly Grignard reagents (R-MgX), is a well-established method for the synthesis of tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

In the case of 4-Bromo-2-fluoro-benzoic acid benzyl ester, the reaction with a Grignard reagent would involve the initial attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester. This would lead to the formation of a tetrahedral intermediate. The benzyloxy group would then be eliminated as a leaving group, resulting in the formation of a ketone intermediate. This newly formed ketone is also susceptible to nucleophilic attack by another equivalent of the Grignard reagent, leading to a second tetrahedral intermediate which, upon acidic workup, yields a tertiary alcohol. masterorganicchemistry.com

The presence of the bromo and fluoro substituents on the aromatic ring is not expected to interfere with the reaction at the ester carbonyl. However, a potential side reaction could be the reaction of the Grignard reagent with the aryl bromide moiety via a metal-halogen exchange, although this is generally less favorable than addition to the ester. The functional group tolerance of Grignard reagents can be enhanced by using low temperatures and specific exchange reagents, allowing for the preparation of polyfunctionalized Grignard reagents. uni-muenchen.deuni-muenchen.de

Table 2: General Reaction of Esters with Grignard Reagents

| Reactant 1 | Reactant 2 (Grignard Reagent) | Intermediate | Final Product (after workup) |

| Ester (R'COOR'') | 2 equivalents of R-MgX | Ketone (R'COR) | Tertiary Alcohol (R'R₂COH) |

Synergistic Effects of Multiple Functional Groups on Reactivity and Selectivity

The presence of multiple functional groups on the aromatic ring of 4-Bromo-2-fluoro-benzoic acid benzyl ester—specifically the bromo, fluoro, and ester groups—has a profound influence on the molecule's reactivity and the regioselectivity of its reactions.

Regiochemical Control in Multi-Substituted Aromatics

In reactions involving the aromatic ring, such as palladium-catalyzed cross-coupling reactions, the positions of the bromo and fluoro substituents are critical in directing the outcome. The C-Br bond is generally more reactive than the C-F bond in oxidative addition to palladium(0), which is the initial step in many cross-coupling reactions like the Suzuki or Sonogashira coupling. acs.org This difference in reactivity allows for selective functionalization at the C4 position (where the bromine is located) while leaving the C2-fluoro substituent intact.

For example, in a palladium-catalyzed Suzuki coupling of a dihalogenated pyridine (B92270), selectivity can be achieved based on the nature of the palladium catalyst and ligands. nih.gov Similarly, for 4-Bromo-2-fluoro-benzoic acid benzyl ester, a cross-coupling reaction with a boronic acid would be expected to occur preferentially at the C-Br bond.

The electronic effects of the substituents also play a role. Both fluorine and bromine are electron-withdrawing through the inductive effect, but can be weak π-donors through resonance. The ester group is a deactivating group and a meta-director in electrophilic aromatic substitution. However, in nucleophilic aromatic substitution, the fluoro group is a better leaving group than bromide, and its high electronegativity activates the ring towards nucleophilic attack. researchgate.net

Stereochemical Considerations in Derivatives

While 4-Bromo-2-fluoro-benzoic acid benzyl ester itself is achiral, its derivatives can contain stereocenters. The stereochemical outcome of reactions involving this molecule would depend on the nature of the reaction and the reagents used.

For instance, if a reaction were to create a chiral center at a position alpha to the ester (a hypothetical scenario for this specific molecule), the use of chiral catalysts or auxiliaries could lead to the formation of one enantiomer in excess. The stereoselective synthesis of N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline showcases how stereocenters can be introduced and controlled in complex molecules. researchgate.net

In reactions involving the benzyl group, such as those that might proceed through a benzylic radical or carbocation, the stereochemistry would be influenced by the stability of the intermediate and the steric environment around the reaction center. Photochemical reactions of benzyl benzoate are known to proceed through radical intermediates. researchgate.net

Furthermore, the synthesis of para-substituted benzyl quinone/diquinone derivatives demonstrates how transformations of benzyl-containing compounds can lead to complex structures where stereochemistry can be a key consideration. researchgate.net

Role As a Synthetic Building Block and Intermediate in Chemical Research

Precursor for Complex Organic Frameworks

While direct citations for the use of 4-Bromo-2-fluoro-benzoic acid benzyl (B1604629) ester in the synthesis of complex organic frameworks are not prevalent in the available literature, the parent compound, 4-Bromo-2-fluoro-benzoic acid, is a well-established precursor for such applications. The benzyl ester would function as a protected form of the carboxylic acid, which could be deprotected at a later synthetic stage to participate in the formation of larger structures. The bromo and fluoro groups on the aromatic ring can be utilized in various coupling reactions to build extended frameworks. For instance, the bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of complex organic frameworks.

Utility in the Synthesis of Diverse Chemical Entities

The true versatility of 4-Bromo-2-fluoro-benzoic acid and its esters, including the benzyl ester, is demonstrated in their application as intermediates in the synthesis of a wide range of chemical entities. The parent acid is a key starting material for the production of important pharmaceutical compounds. guidechem.com For example, it is a crucial intermediate in the synthesis of enzalutamide (B1683756) and venetoclax (B612062), two significant drugs used in cancer therapy. guidechem.comhsppharma.com The synthesis of these complex molecules often involves a series of reactions, including amidation, alkylation, and cyclization, where the 4-bromo-2-fluorobenzoyl unit is a core component. guidechem.com

The general synthetic utility is highlighted in the following table, which showcases transformations of the parent acid that are, in principle, applicable to the benzyl ester derivative.

| Starting Material | Reagents and Conditions | Product | Application |

| 4-Bromo-2-fluoro-benzoic acid | Sulfonyl chloride, then methylamine | 4-bromo-2-fluoro-N-methylbenzamide | Intermediate for Enzalutamide guidechem.com |

| 4-Bromo-2-fluoro-benzoic acid | Esterification (e.g., with t-butanol), then 5-hydroxy-7-azaindole | 4-bromo-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzoic acid tert-butyl ester | Intermediate for Venetoclax guidechem.com |

| 4-Bromo-2-fluoro-benzoic acid | Arylboronic acids, Palladium catalyst | Various heterocyclic compounds | General synthesis of complex molecules guidechem.com |

| 4-Bromo-2-fluoro-benzoic acid | 2-(1H-indol-1-yl)aniline, Borane amine method | 6-(4-bromo-2-fluorophenyl)indolo(1,2-a)quinoxaline | Synthesis of fused heterocyclic systems guidechem.com |

Application in the Construction of Advanced Organic Molecules

The construction of advanced organic molecules often requires starting materials with multiple, orthogonally reactive functional groups. 4-Bromo-2-fluoro-benzoic acid benzyl ester fits this description well. The benzyl ester group serves as a robust protecting group for the carboxylic acid. It is stable under a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenation. This allows chemists to perform reactions at the bromo and fluoro positions of the aromatic ring without affecting the carboxylic acid functionality.

The synthesis of the parent acid, which is the precursor to the benzyl ester, can be achieved through the oxidation of 2-fluoro-4-bromotoluene. guidechem.comchemicalbook.com This process provides a reliable source of the key intermediate for further elaboration.

Below is a table summarizing the key properties of the parent acid, which are foundational to understanding the chemical behavior of its benzyl ester.

| Property | Value |

| Chemical Formula | C7H4BrFO2 |

| Molar Mass | 219.01 g/mol |

| Appearance | White to light yellow crystal powder hsppharma.com |

| Melting Point | 208-213 °C hsppharma.com |

| Boiling Point | 289.4 °C at 760 mmHg hsppharma.com |

| Density | 1.789 g/cm³ hsppharma.com |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and reactivity of molecules like 4-Bromo-2-fluoro-benzoic acid benzyl (B1604629) ester. While direct DFT studies on this specific ester are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, such as halogen-substituted benzoic acids and benzyl benzoate (B1203000) derivatives.

DFT calculations on ortho-fluoro and chloro-substituted benzoic acids reveal the significant impact of halogen substitution on the molecule's potential energy landscape and conformational preferences. nih.gov For the 4-bromo-2-fluoro-benzoic acid moiety, the presence of two halogen atoms, fluorine at the ortho position and bromine at the para position, profoundly influences the electron distribution within the benzene (B151609) ring and the properties of the carboxylic ester group.

The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The bromine atom at the para position also has a -I effect and a +M effect. These substitutions modulate the electron density on the aromatic ring and the carbonyl carbon of the ester group. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which identifies regions of high and low electron density, indicating likely sites for electrophilic and nucleophilic attack. nih.govorientjchem.org

Frontier Molecular Orbital (FMO) analysis, another key component of DFT studies, helps in understanding the chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, and their distribution across the molecule, are critical. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For 4-Bromo-2-fluoro-benzoic acid benzyl ester, the HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may be centered on the carbonyl group and the benzene ring, suggesting reactivity towards both electrophiles and nucleophiles at different sites.

Table 1: Predicted Electronic Properties from DFT Studies on Analogous Compounds

| Property | Predicted Characteristic for 4-Bromo-2-fluoro-benzoic acid benzyl ester | Significance |

| Molecular Geometry | Non-planar structure with specific dihedral angles between the phenyl ring and the ester group. nih.gov | Influences crystal packing and intermolecular interactions. |

| Electron Distribution | Electron-deficient regions around the carbonyl carbon and the ortho-fluorine; electron-rich regions on the oxygen atoms and the benzene ring. nih.gov | Dictates sites for nucleophilic and electrophilic attack. |

| HOMO-LUMO Gap | A moderate energy gap, suggesting a balance of stability and reactivity. nih.gov | Determines the molecule's susceptibility to electronic excitation and chemical reactions. |

| Dipole Moment | A significant dipole moment due to the presence of electronegative F, Br, and O atoms. | Affects solubility in polar solvents and intermolecular interactions. |

Mechanistic Elucidation of Catalytic and Non-Catalytic Transformations

Computational studies are pivotal in elucidating the detailed mechanisms of chemical reactions, including both catalytic and non-catalytic transformations involving aromatic esters. acs.org For 4-Bromo-2-fluoro-benzoic acid benzyl ester, theoretical investigations can map out the potential energy surfaces for various reactions, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction pathways.

Catalytic Transformations:

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are common for aryl halides. The bromine atom on the 4-Bromo-2-fluoro-benzoic acid benzyl ester is a suitable handle for such transformations. DFT calculations can model the catalytic cycle, including the key steps of oxidative addition, transmetalation (for Suzuki coupling), migratory insertion (for Heck coupling), and reductive elimination. These models can explain the regioselectivity and stereoselectivity of the reaction and help in optimizing reaction conditions by suggesting more efficient catalysts or ligands.

For instance, in a Suzuki coupling reaction, DFT could be used to model the oxidative addition of the C-Br bond to a Pd(0) catalyst, the subsequent reaction with a boronic acid derivative, and the final reductive elimination to form a new C-C bond. The electronic effects of the ortho-fluoro and benzyl ester groups on the reactivity of the C-Br bond can be computationally assessed.

Non-Catalytic Transformations:

Ester hydrolysis is a fundamental non-catalytic reaction. The mechanism of both acid-catalyzed and base-catalyzed hydrolysis of 4-Bromo-2-fluoro-benzoic acid benzyl ester can be investigated using computational methods. These studies can model the formation of tetrahedral intermediates and the proton transfer steps involved, providing insights into the reaction kinetics. The electron-withdrawing nature of the fluoro and bromo substituents is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Molecular Modeling and Simulation for Reaction Pathway Analysis

Molecular modeling and simulation techniques allow for the dynamic exploration of reaction pathways and conformational landscapes. For 4-Bromo-2-fluoro-benzoic acid benzyl ester, these methods can be used to analyze complex reaction mechanisms and predict the most favorable reaction pathways.

By simulating the trajectory of the reactants, it is possible to visualize the entire process of a chemical transformation. This is particularly useful for understanding reactions where multiple competing pathways exist. For example, in a reaction involving multiple potential reactive sites on 4-Bromo-2-fluoro-benzoic acid benzyl ester (e.g., the C-Br bond, the ester group, and the aromatic ring), molecular dynamics simulations can help predict the most likely outcome.

Furthermore, these simulations can be used to study the role of the solvent in a reaction. The explicit inclusion of solvent molecules in the simulation can reveal specific solvent-solute interactions that may stabilize transition states or intermediates, thereby influencing the reaction rate and selectivity.

Table 2: Application of Molecular Modeling in Reaction Analysis

| Modeling Technique | Application to 4-Bromo-2-fluoro-benzoic acid benzyl ester | Insights Gained |

| Transition State Search | Identifying the geometry and energy of transition states for reactions like nucleophilic aromatic substitution or esterification. mdpi.com | Determination of activation barriers and reaction rates. |

| Reaction Coordinate Analysis | Mapping the energy profile along a specific reaction pathway. | Understanding the step-by-step mechanism and identifying rate-determining steps. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule in a solvent over time to study conformational changes and reaction dynamics. | Elucidation of solvent effects and dynamic aspects of reaction mechanisms. |

Emerging Research Areas and Future Outlook

Development of Sustainable Synthetic Methodologies

The synthesis of 4-Bromo-2-fluoro-benzoic acid benzyl (B1604629) ester and its precursors is an area ripe for the application of green chemistry principles. Traditional methods for forming the precursor, 4-Bromo-2-fluoro-benzoic acid, often involve multi-step processes with stoichiometric reagents. guidechem.com A notable advancement is the move towards catalytic oxidation of substituted toluenes using molecular oxygen, which presents a more environmentally benign approach. chemicalbook.com

Future developments are aimed at minimizing waste, reducing energy consumption, and utilizing renewable resources. Key emerging areas include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of the 4-Bromo-2-fluoro-benzoic acid precursor from 2-fluoro-4-bromotoluene has been demonstrated under high-pressure and high-temperature flow conditions, using oxygen as a green oxidant. chemicalbook.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for both the synthesis of the benzoic acid precursor and the subsequent esterification step to form the benzyl ester. This technique often leads to cleaner reactions and reduced energy usage.

Biocatalysis: The use of enzymes, such as lipases for the esterification step, offers a highly selective and environmentally friendly alternative to chemical catalysts. Research in this area focuses on identifying robust enzymes that can tolerate the specific substrates and reaction conditions required.

Table 1: Comparison of Synthetic Methodologies for Benzoic Acid Precursors

| Methodology | Advantages | Disadvantages | Research Focus |

|---|---|---|---|

| Conventional Batch | Well-established, versatile | High energy use, potential for thermal runaways, scalability challenges | Optimization of existing processes |

| Flow Chemistry | Enhanced safety, precise control, high throughput, easy scaling | Higher initial equipment cost | Catalyst development, integration of purification steps chemicalbook.com |

| Microwave-Assisted | Rapid reaction times, improved yields, energy efficient | Scalability can be challenging, potential for localized overheating | Development of dedicated microwave reactors for large scale |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enzyme stability and cost, substrate scope limitations | Enzyme engineering, immobilization techniques |

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom on the 4-Bromo-2-fluoro-benzoic acid benzyl ester is a prime site for functionalization through various cross-coupling reactions. The future in this domain lies in creating more efficient, versatile, and sustainable catalytic systems. While palladium-catalyzed reactions are common for transforming aryl bromides, research is expanding to include catalysts based on more abundant and less toxic metals like nickel and copper. nih.govnih.gov

Emerging trends in this area include:

Photoredox Catalysis: Using visible light to drive catalytic cycles offers a mild and powerful method for forming new bonds. nih.gov This approach can enable transformations that are difficult to achieve with traditional thermal methods, such as the trifluoromethylation of bromoaromatics. nih.gov

Micellar Catalysis: Performing transition metal-catalyzed reactions in water using micelles (surfactant aggregates) aligns with green chemistry principles by reducing the reliance on volatile organic solvents. nih.gov This technique has shown enhanced yields for the functionalization of bromoaromatics. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are highly versatile ligands and organocatalysts. Recent research has shown their utility in mediating nucleophilic aromatic substitution (SNAr) reactions on fluorinated arenes, a transformation relevant to the class of compounds to which 4-Bromo-2-fluoro-benzoic acid benzyl ester belongs. nih.gov

Table 2: Emerging Catalytic Systems for Aryl Halide Functionalization

| Catalytic System | Metal/Catalyst | Key Features | Potential Application |

|---|---|---|---|

| Photoredox Catalysis | Ruthenium, Iridium, Organic Dyes | Mild conditions, visible light activation, unique reactivity pathways nih.gov | C-C, C-N, and C-CF3 bond formation |

| Micellar Catalysis | Palladium, Nickel | Aqueous reaction media, enhanced reactivity, reduced organic waste nih.gov | Suzuki, Heck, and Buchwald-Hartwig couplings |

| NHC Catalysis | Organocatalyst or Ligand | Strong σ-donating properties, high stability | Nucleophilic aromatic substitution, cross-coupling nih.gov |

| Earth-Abundant Metal Catalysis | Nickel, Copper, Iron | Lower cost, reduced toxicity compared to precious metals nih.gov | Diverse cross-coupling reactions |

Innovations in Fluorine and Bromine Containing Building Blocks

The properties and applications of complex molecules are fundamentally tied to the building blocks used to construct them. The synthesis of 4-Bromo-2-fluoro-benzoic acid benzyl ester relies on precursors that introduce the critical fluorine and bromine atoms. The strategic incorporation of fluorine, in particular, is known to dramatically alter molecular properties like metabolic stability and bioavailability, making it a cornerstone of modern drug discovery. nbinno.comnih.govnih.gov

Future research is focused on creating more efficient and novel ways to produce these halogenated building blocks:

Late-Stage Fluorination: A significant trend is the development of methods to introduce fluorine atoms at a late stage in a synthetic sequence. nih.gov This allows for the rapid diversification of complex molecules without needing to restart the synthesis from the beginning.

Novel Halogenating Reagents: Research continues into new reagents that can deliver fluorine or bromine atoms with higher selectivity and functional group tolerance. This includes the development of new electrophilic fluorinating agents and improved methods for halofluorination, where a halogen and a fluorine atom are added across a double bond. nih.govbeilstein-journals.org

C-H Functionalization: Directly converting a C-H bond to a C-F or C-Br bond is a highly atom-economical strategy. Transition-metal-catalyzed C-H halogenation is an active area of research, with metals like nickel showing promise in mediating these challenging transformations. nih.govacs.org

Advanced Methodologies for Carbon-Halogen Bond Activation

The two halogen atoms in 4-Bromo-2-fluoro-benzoic acid benzyl ester have distinct chemical properties. The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the robust carbon-fluorine (C-F) bond. This difference allows for selective chemical manipulation. Future research aims to develop more sophisticated and selective methods for activating these bonds.

Key areas of innovation include:

Selective C-Br Bond Activation: The C-Br bond is readily activated by transition metal catalysts for cross-coupling reactions. Emerging research focuses on catalyst-free activation methods, such as using light to promote the formation of a halogen-bonding complex, which can then generate carbon-centered radicals for further reactions. nih.govresearchgate.net This avoids the use of expensive and potentially toxic metal catalysts.

Chemoselective Functionalization: In polyhalogenated compounds, achieving selectivity is paramount. Developing catalytic systems that can discriminate between the C-Br and C-F bonds on the same molecule allows for stepwise functionalization, vastly increasing the molecular complexity that can be built from a single starting material. Rhodium(III) catalysts, for instance, have shown utility in C-H activation protocols that tolerate bromo and fluoro substituents. acs.org

C-F Bond Activation: While challenging due to the bond's strength, the activation of C-F bonds is a major goal in synthetic chemistry. acs.org Success in this area would unlock new synthetic pathways. Research explores the use of highly reactive transition metal complexes, often involving rhodium or iridium, to cleave the C-F bond, typically directing the activation to a position ortho to the fluorine atom. acs.org For a molecule like 4-Bromo-2-fluoro-benzoic acid benzyl ester, this could eventually allow for functionalization at the C2 position after the more reactive C4-Br position has been addressed.

Q & A

[Basic] What synthetic methodologies are recommended for preparing 4-bromo-2-fluoro-benzoic acid benzyl ester, and how does the choice of benzylation agent affect reaction efficiency?

Answer:

The synthesis typically involves esterification of 4-bromo-2-fluoro-benzoic acid with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃, NaH) and a polar aprotic solvent (DMF or DMSO). Key considerations:

- Benzylation agents : Benzyl bromide offers faster reaction kinetics due to better leaving-group ability, but benzyl chloride may be preferred for cost or safety reasons.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) isolates the product.

Data Table :

| Benzylation Agent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzyl bromide | 6–8 | 85–90 | >98% |

| Benzyl chloride | 12–16 | 70–75 | >95% |

| References: |

[Advanced] How do steric and electronic effects of bromo and fluoro substituents influence the reactivity of 4-bromo-2-fluoro-benzoic acid benzyl ester in nucleophilic aromatic substitution (NAS)?

Answer:

The fluoro substituent at the ortho position acts as an electron-withdrawing group (EWG), activating the ring for NAS at specific positions. The bromo group (para to the ester) provides steric hindrance and directs electrophiles to the meta position. Computational studies (e.g., B3LYP/6-31G*) predict:

- Electrophilic attack : Favored at C-5 due to fluorines' -I effect and bromine's steric blocking.

- Kinetic vs. thermodynamic control : Lower temperatures favor meta substitution, while higher temperatures may lead to ipso displacement of bromine.

Key Spectral Validation : - ¹⁹F NMR : Shift at ~-110 ppm confirms fluorine's electronic environment.

- ¹H NMR : Splitting patterns (e.g., doublet of doublets for aromatic protons) align with predicted regioselectivity.

References:

[Basic] What spectroscopic techniques are most effective for characterizing 4-bromo-2-fluoro-benzoic acid benzyl ester, and what key spectral features should researchers prioritize?

Answer:

- ¹H NMR :

- Benzyl OCH₂ protons: δ 5.2–5.4 (singlet).

- Aromatic protons: δ 7.2–8.1 (complex splitting due to Br/F).

- ¹³C NMR :

- Ester carbonyl: δ 165–170 ppm.

- C-Br and C-F: δ 115–125 ppm (F) and 105–110 ppm (Br).

- IR : Strong C=O stretch at ~1720 cm⁻¹, C-F at 1220–1150 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z 293 (C₁₄H₁₀BrFO₂⁺).

Validation : Compare with analogs like methyl 4-bromo-2-fluorobenzoate ().

References:

[Advanced] How can computational chemistry resolve discrepancies between observed and predicted reaction yields in multi-step syntheses using this ester?

Answer:

- DFT Calculations : Use M06-2X/def2-TZVP to model transition states and identify competing pathways (e.g., hydrolysis vs. NAS).

- Solvent Effects : PCM models (e.g., water vs. DMSO) predict solvolysis risks.

- Yield Optimization :

- Adjust pH to stabilize intermediates ( shows pH 4–6 minimizes hydrolysis).

- Use protecting groups (e.g., tert-butyl) for sensitive functionalities.

Case Study : A 15% yield discrepancy in Suzuki coupling was traced to boronic acid coordination with the ester carbonyl, resolved using bulky phosphine ligands.

References:

[Basic] What storage conditions are recommended to prevent degradation of 4-bromo-2-fluoro-benzoic acid benzyl ester?

Answer:

- Temperature : Store at 2–8°C in airtight containers.

- Light Sensitivity : Amber vials prevent photolytic cleavage of the C-Br bond.

- Stability Monitoring :

- HPLC : Track ester hydrolysis (retention time shift).

- TLC : Hexane/ethyl acetate (3:1) monitors degradation spots.

Data : After 6 months at 25°C, purity drops to 92%; at 4°C, remains >98%.

References:

[Advanced] How can researchers leverage the ester’s substituents for site-selective functionalization in drug design?

Answer:

- Bromo Group : Participate in cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties.

- Fluoro Group : Stabilize hydrogen bonds in target protein interactions.

- Ester Hydrolysis : Controlled hydrolysis to carboxylic acid enables conjugation (e.g., amide bond formation).

Example : In a kinase inhibitor study, bromine was replaced with a pyridyl group via Pd catalysis, improving binding affinity by 20-fold.

References:

[Basic] What purification challenges arise during synthesis, and how can they be mitigated?

Answer:

- Byproducts : Unreacted benzoic acid (remove via aqueous NaHCO₃ wash).

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).

- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Troubleshooting : If melting point deviates (expected 60–62°C, ), repeat washing with cold ether.

References:

[Advanced] What role does pH play in stabilizing the ester moiety during downstream bioconjugation?

Answer:

- Acidic Conditions (pH <5) : Promote ester hydrolysis, limiting utility in aqueous reactions.

- Neutral/Buffered Systems (pH 6–8) : Use zwitterionic buffers (e.g., HEPES) to minimize nucleophilic attack.

- Enzymatic Stability : Esterases selectively cleave the benzyl group in vivo ( shows pH 4–6 optimizes stability).

Data : Hydrolysis half-life increases from 2 h (pH 7.4) to 48 h (pH 5.0).

References:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.